molecular formula C17H20O3 B019302 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- CAS No. 108614-27-3

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-

Cat. No.: B019302
CAS No.: 108614-27-3
M. Wt: 272.34 g/mol
InChI Key: YAJGDRQWUSLQAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Corey Lactone Aldehyde Benzoate involves several steps. One method includes obtaining Corey Lactone dibenzoate through a benzoylation reaction from Corey Lactone. This is followed by selectively removing a benzoyl group using an ester exchange reaction under acidic conditions . Another method involves a novel preparation technique that includes a contact step, dropwise addition step, primary churning step, and final churned material obtaining step .

Industrial Production Methods

The industrial production of Corey Lactone Aldehyde Benzoate is optimized for high yield and purity. The process is designed to be simple to operate, with mild reaction conditions, and does not require expensive blocking groups or chromatographic separation at the later stage . This makes the production cost-effective and suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Corey Lactone Aldehyde Benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents used include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various prostaglandin analogs and other biologically active compounds .

Comparison with Similar Compounds

Properties

CAS No.

108614-27-3

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

4-butyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C17H20O3/c1-3-5-10-16-11-18-17(19-12-16,20-13-16)15-8-6-14(4-2)7-9-15/h2,6-9H,3,5,10-13H2,1H3

InChI Key

YAJGDRQWUSLQAJ-UHFFFAOYSA-N

SMILES

CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C

Canonical SMILES

CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C

Key on ui other cas no.

108614-27-3

Synonyms

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-

Origin of Product

United States

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